
Clorhidrato de 1-(3,4-dihidro-2H-croman-3-il)metanamina
Descripción general
Descripción
1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with toll-like receptors (tlrs), which play a crucial role in innate immune responses .
Mode of Action
Based on the structure and activity of similar compounds, it may interact with its targets, leading to changes in cellular signaling pathways .
Result of Action
Similar compounds have shown anticancer activity , suggesting that this compound may also have potential therapeutic applications in oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride typically involves the reaction of chromene derivatives with amines under specific conditions. One common method involves the use of a three-component reaction where lipase (Mucor miehei) in ionic liquids is used as a catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Comparación Con Compuestos Similares
1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
- 3,4-dihydro-2H-1-benzopyran-4-ylmethanamine
- (7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)methanamine
- (6-Methoxychroman-3-yl)methanamine hydrochloride
These compounds share structural similarities but may differ in their chemical properties and biological activities. The unique features of 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride, such as its specific functional groups and reactivity, make it distinct and valuable for various applications .
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-4,8H,5-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNSFNGIYCIFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113771-75-8 | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
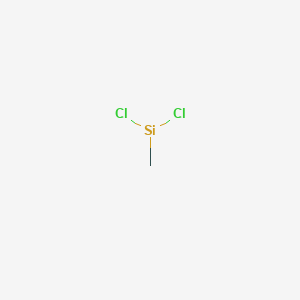
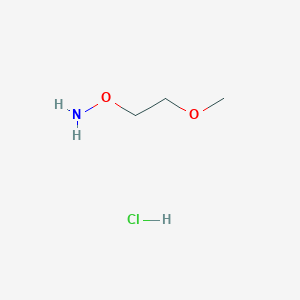
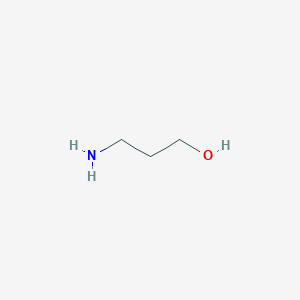
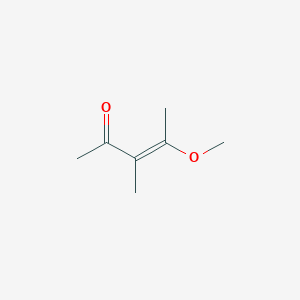
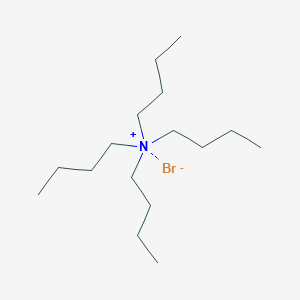
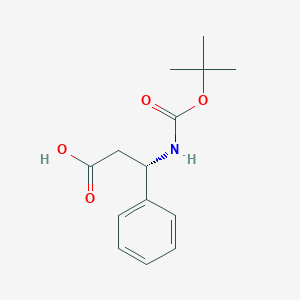
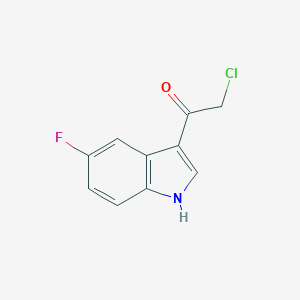
![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)


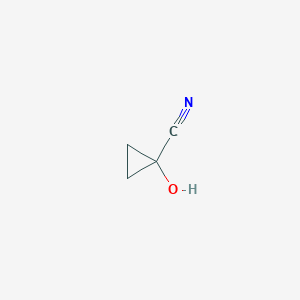
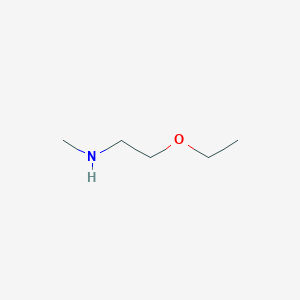

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)
